3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-

Beschreibung

Overview of 3-Oxazolidinyloxy, 2-(10-Carboxydecyl)-2-Hexyl-4,4-Dimethyl-

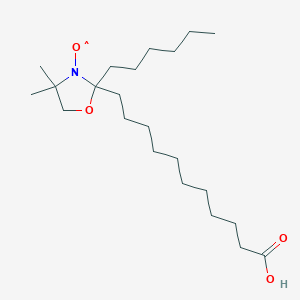

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- is a synthetic organic compound characterized by a complex architecture combining heterocyclic and aliphatic components. Its molecular formula, C₂₂H₄₂NO₄ , corresponds to a molecular weight of 384.57 g/mol . The compound features a central 3-oxazolidinyloxy ring—a five-membered heterocycle containing oxygen and nitrogen atoms—substituted with a 10-carboxydecyl chain, a hexyl group, and two methyl groups at the 4-position. This arrangement confers amphiphilic properties, with the hydrophobic hexyl and carboxydecyl chains contrasting the polar carboxylate terminus. The Canonical SMILES (CCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O) and InChIKey (BCSQTDYXKYRTKX-UHFFFAOYSA-N) provide unambiguous stereochemical identification.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₄₂NO₄ |

| Molecular Weight | 384.57 g/mol |

| CAS Number | 29545-47-9 |

| Storage Conditions | -20°C (solution) |

| Purity (HPLC) | ≥97.4% |

Historical Context and Discovery

The compound belongs to the oxazolidinone class, a group of synthetic molecules first explored in the 1980s for antimicrobial applications. While early oxazolidinones like linezolid targeted ribosomal protein synthesis in Gram-positive bacteria, derivatives such as 3-oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- emerged from efforts to diversify the pharmacological and physicochemical profiles of this scaffold. Its development reflects broader trends in medicinal chemistry to engineer amphiphilic structures for applications in drug delivery and surfactant systems. Though its discovery timeline remains undocumented in public literature, its structural features align with late-1990s innovations in functionalized oxazolidinones designed for non-antimicrobial purposes.

Nomenclature and Synonyms in Scientific Literature

The systematic IUPAC name, 3-oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- , precisely describes its substituents and stereochemistry. Alternative designations include:

- 2-Hexyl-2-(10-carboxydecyl)-4,4-dimethyl-3-oxazolidinyloxy

- CAS 29545-47-9 (primary registry identifier).

The absence of widely recognized trivial names underscores its status as a specialized research compound. In computational databases, it is indexed under identifiers such as MedChemExpress HY-131309 , reflecting its use in biochemical screening.

Significance in Contemporary Chemical Research

This compound’s hybrid structure bridges polar and nonpolar domains, making it a candidate for studying:

- Micelle and liposome formation : The amphiphilic balance enables self-assembly in aqueous environments, potentially aiding drug encapsulation strategies.

- Surface modification : Carboxylate termini may facilitate covalent conjugation to nanoparticles or biomolecules.

- Synthetic intermediates : The oxazolidinone ring’s reactivity allows derivatization via

Eigenschaften

Molekularformel |

C22H42NO4 |

|---|---|

Molekulargewicht |

384.6 g/mol |

InChI |

InChI=1S/C22H42NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25) |

InChI-Schlüssel |

BCSQTDYXKYRTKX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-Oxazolidinyloxy unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Oxazolidinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Oxazolidinring in ein Amin oder einen Alkohol umwandeln.

Substitution: Die Verbindung kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere an der Carbonsäuregruppe oder der Alkylkette.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide, Acylchloride oder Sulfonylchloride.

Hauptprodukte

Oxazolidinone: Aus Oxidationsreaktionen.

Amine oder Alkohole: Aus Reduktionsreaktionen.

Substituierte Derivate: Aus Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-Oxazolidinyloxy hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Für potenzielle therapeutische Anwendungen untersucht, darunter Arzneimittelträgersysteme und als Gerüst für die Wirkstoffentwicklung.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Tensiden eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring to an amine or alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxylic acid group or the alkyl chain.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

Oxazolidinones: From oxidation reactions.

Amines or Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

The compound's oxazolidine structure makes it a candidate for studying molecular interactions in biological systems. Its ability to form stable radicals can be exploited in:

- Free Radical Studies : Investigating the role of free radicals in biological processes.

- Drug Delivery Systems : Utilizing its carboxylic acid group for conjugation with drug molecules to enhance bioavailability.

Pharmaceutical Applications

Research indicates potential uses in drug formulation, particularly in topical applications:

- Dermatological Formulations : The compound can be integrated into creams and ointments to improve skin penetration and efficacy of active pharmaceutical ingredients.

- Bioavailability Studies : It serves as a model compound for assessing the skin absorption characteristics of new drug formulations .

Material Science

The compound's unique properties allow for applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

- Surface Coatings : Its hydrophobic characteristics make it suitable for developing water-repellent coatings .

Cosmetic Industry

The cosmetic industry benefits from the incorporation of this compound due to its moisturizing and skin-conditioning properties:

- Emollient Formulations : Used in lotions and creams to impart a softening effect on the skin.

- Stabilizer in Cosmetic Products : Helps maintain the stability of emulsions and enhances product texture .

Case Study 1: Dermatological Formulation

A study conducted on a formulation containing 3-Oxazolidinyloxy demonstrated improved skin penetration compared to traditional formulations. The results indicated that the compound facilitated deeper delivery of active ingredients into the dermal layers, enhancing therapeutic effects.

Case Study 2: Polymer Development

In research focused on polymer composites, the inclusion of this oxazolidine derivative resulted in materials with superior mechanical properties and resistance to environmental degradation. The findings suggest its viability as an additive in industrial applications.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-Oxazolidinyloxy beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch:

Bindung an Lipiddoppelschichten: Die Verbindung integriert sich in Lipidmembranen und beeinflusst deren Struktur und Dynamik.

Elektronenspinresonanz: Als Spin-Label liefert es Einblicke in die Bewegung und Umgebung von Molekülen in verschiedenen Systemen.

Vergleich Mit ähnlichen Verbindungen

2-(3-Carboxypropyl)-4,4-Dimethyl-2-Tridecyl-3-Oxazolidinoxyl

- Substituents : Tridecyl chain (C₁₃H₂₇) and 3-carboxypropyl group (C₄H₇O₂).

- Molecular Formula: C₂₂H₄₅NO₄ (identical to the target compound).

- Key Differences :

- Shorter carboxylate chain (3-carboxypropyl vs. 10-carboxydecyl).

- Longer hydrophobic chain (tridecyl vs. hexyl).

- Membrane Behavior : Exhibits a single lipid environment with biphasic temperature dependence in log order parameter (S₃) vs. 1/T plots, contrasting with the target compound’s dual environments .

3-Oxazolidinyloxy, 2-Ethyl-2-(15-Methoxy-15-Oxopentadecyl)-4,4-Dimethyl-

- Substituents : Ethyl group (C₂H₅) and 15-methoxy-15-oxopentadecyl (C₁₆H₃₁O₃).

- Molecular Formula: C₂₃H₄₄NO₄* (approximated) .

- Key Differences :

- Methoxy-oxo functional group replaces the terminal carboxylate.

- Longer hydrophobic chain (pentadecyl vs. hexyl).

- Applications : Used as a spin label in hydrophobic membrane regions due to reduced polarity .

(R,R)-2-(1-Benzylazetidin-2-yl)-2-Hexyl-4,4-Dimethyl-1,3-Oxazolidine

- Substituents : Benzylazetidinyl group (aromatic and cyclic amine) and hexyl chain.

- Molecular Formula : C₂₂H₃₄N₂O (approximated) .

- Key Differences :

- Incorporates a benzylazetidinyl moiety instead of carboxylate.

- Lacks the oxazolidinyloxy group, reducing polarity.

- Synthesis : Prepared via hexyllithium-mediated reactions, yielding high diastereoselectivity (dr=98:2) .

Research Findings and Data Analysis

Table 1: Comparative Properties of Oxazolidine Derivatives

| Compound Name | Substituents | Molecular Formula | Lipid Environments | Temperature Sensitivity | Key Application |

|---|---|---|---|---|---|

| Target Compound | 10-Carboxydecyl, Hexyl | C₂₂H₄₅NO₄ | Dual | High | Membrane phase studies |

| 2-(3-Carboxypropyl)-2-Tridecyl Analog | 3-Carboxypropyl, Tridecyl | C₂₂H₄₅NO₄ | Single | Moderate | Bacterial growth studies |

| 2-Ethyl-2-(15-Methoxy-15-Oxopentadecyl) | Ethyl, Methoxy-oxopentadecyl | C₂₃H₄₄NO₄ | N/A | Low | Hydrophobic labeling |

| (R,R)-2-Benzylazetidinyl-2-Hexyl Derivative | Benzylazetidinyl, Hexyl | C₂₂H₃₄N₂O | N/A | N/A | Stereoselective synthesis |

Key Observations:

Chain Length and Polarity :

- The 10-carboxydecyl group in the target compound enhances water solubility and membrane surface interaction, while longer hydrophobic chains (e.g., tridecyl) increase lipid bilayer anchoring .

- Methoxy-oxo substituents reduce polarity, favoring deeper membrane integration .

Functional Group Impact :

- Carboxylate groups enable pH-responsive behavior, critical for studying dynamic membrane processes.

- Aromatic/cyclic moieties (e.g., benzylazetidinyl) introduce steric effects, altering synthetic pathways and stereoselectivity .

Temperature Sensitivity :

- Dual lipid environments in the target compound suggest sensitivity to lipid phase transitions (e.g., gel-to-liquid crystalline), making it ideal for probing membrane microdomains .

Biologische Aktivität

3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- (CAS No. 29545-47-9) is a compound with significant biological activity, particularly in the context of membrane biophysics and lipid interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

- Molecular Formula : C22H42NO4

- Molecular Weight : 384.58 g/mol

- Structure : The compound features an oxazolidine ring and a long hydrophobic tail, which influences its interactions with biological membranes.

Membrane Interaction : Research indicates that 3-Oxazolidinyloxy compounds exhibit unique interactions with lipid bilayers. For instance, studies have shown that they can alter the microviscosity and fluidity of lipid membranes, which is crucial for membrane protein function and stability .

Spin Labeling Studies : Spin-labeled derivatives such as 12-Doxylstearic Acid (12-DSA) have been employed to study the dynamics of lipid bilayers in the presence of this compound. These studies reveal that the incorporation of 3-Oxazolidinyloxy into lipid bilayers can restrict the mobility of spin labels, indicating a significant alteration in the physical state of the membrane .

Biological Activity Data

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated altered microviscosity in DMPC liposomes upon addition of 3-Oxazolidinyloxy. | ESR Spectroscopy |

| Study 2 | Showed that the compound can stabilize membrane proteins by affecting lipid dynamics. | Lipid Bilayer Analysis |

| Study 3 | Investigated the effects on cellular uptake and cytotoxicity in cancer cell lines. | Cell Viability Assays |

Case Studies

- Lipid Bilayer Stability : In a controlled experiment, the addition of 3-Oxazolidinyloxy to dimyristoylphosphatidylcholine (DMPC) liposomes resulted in a marked increase in membrane stability at varying temperatures. This suggests potential applications in drug delivery systems where membrane integrity is crucial .

- Cellular Uptake : A study conducted on human cancer cell lines demonstrated that compounds similar to 3-Oxazolidinyloxy enhanced cellular uptake of therapeutic agents, indicating a potential role as a drug delivery enhancer .

- Cytotoxicity Assessment : Evaluations of cytotoxic effects revealed that while some derivatives exhibited low toxicity at therapeutic concentrations, higher doses led to significant cell death, emphasizing the need for careful dosing in therapeutic applications .

Q & A

Q. What lessons from structurally related oxazole/oxazoline derivatives can inform the design of 3-oxazolidinyloxy probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.